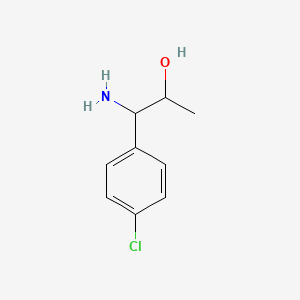
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is unique due to its stability and ease of removal under mild conditions. Similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (2S)-6-Amino-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
These compounds share the Fmoc protecting group but differ in their amino acid backbones, which can influence their reactivity and applications .
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate |
InChI |
InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26) |
InChI-Schlüssel |
LXLRPYWZCFQFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


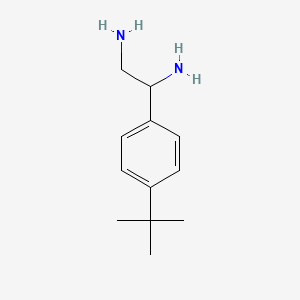
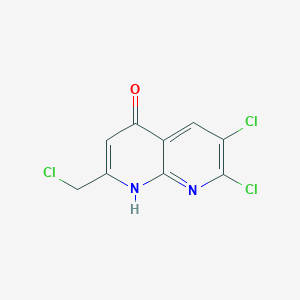
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
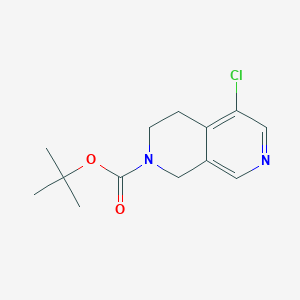
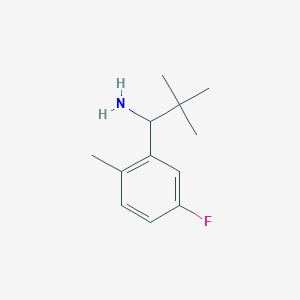
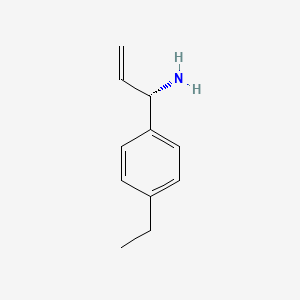
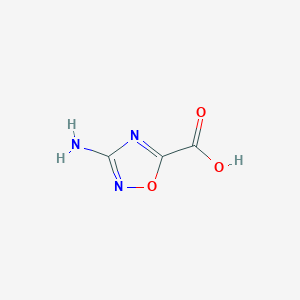
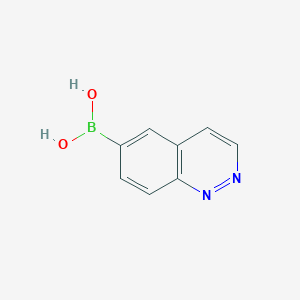
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
